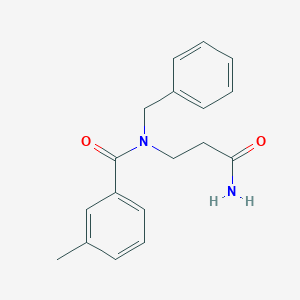![molecular formula C16H16N2O2 B240584 4-methyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240584.png)
4-methyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide, also known as Pemetrexed, is a chemotherapy drug used for the treatment of various types of cancer. It is a multi-targeted antifolate that inhibits the enzymes involved in the synthesis of nucleotides, thereby preventing the growth and proliferation of cancer cells.
Mécanisme D'action
4-methyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide works by inhibiting several enzymes involved in the synthesis of nucleotides, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. By inhibiting these enzymes, 4-methyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide prevents the production of DNA and RNA, thereby preventing the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-methyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have immunomodulatory effects, including the stimulation of T-cell proliferation and cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide has several advantages for use in lab experiments, including its ability to inhibit multiple enzymes involved in nucleotide synthesis and its efficacy in the treatment of various types of cancer. However, 4-methyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide also has several limitations, including its potential toxicity and the need for careful dosing and monitoring.
Orientations Futures
There are several future directions for research on 4-methyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide, including the development of new formulations and delivery methods to improve its efficacy and reduce toxicity. Additionally, further research is needed to better understand the mechanisms of action of 4-methyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide and to identify potential biomarkers for predicting patient response to treatment. Finally, there is a need for further clinical trials to evaluate the efficacy of 4-methyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide in combination with other chemotherapy drugs and targeted therapies.
Méthodes De Synthèse
The synthesis of 4-methyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide involves several steps, including the reaction of 4-nitrobenzoic acid with 2-chloro-4-methylpyridine to form 4-methyl-2-(4-nitrophenoxy)pyridine. This compound is then reacted with N-methylglycine to form 4-methyl-N-(4-nitrophenyl)-2-(4-[(methylamino)carbonyl]phenyl)pyridine-3-carboxamide. Finally, the nitro group is reduced to an amino group using palladium on carbon and hydrogen gas to yield 4-methyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide.
Applications De Recherche Scientifique
4-methyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide has been extensively studied for its efficacy in the treatment of various types of cancer, including non-small cell lung cancer, mesothelioma, and advanced breast cancer. It has been shown to be effective as a first-line treatment in combination with cisplatin for non-small cell lung cancer and mesothelioma. 4-methyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide has also been studied in combination with other chemotherapy drugs, such as carboplatin and gemcitabine, for the treatment of advanced breast cancer.
Propriétés
Nom du produit |
4-methyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide |
|---|---|
Formule moléculaire |
C16H16N2O2 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
4-methyl-N-[4-(methylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C16H16N2O2/c1-11-3-5-13(6-4-11)16(20)18-14-9-7-12(8-10-14)15(19)17-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Clé InChI |
ACYYFXJEPHWSOQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B240503.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B240515.png)
![3-methyl-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B240538.png)
![4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240542.png)
![4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240544.png)
![2-fluoro-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B240547.png)
![2-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240559.png)

![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240592.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-3-methylbenzamide](/img/structure/B240599.png)
![N-[2-methyl-3-(propionylamino)phenyl]cyclopropanecarboxamide](/img/structure/B240628.png)
![3-[(cyclopropylcarbonyl)amino]-N-phenylbenzamide](/img/structure/B240640.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B240650.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methylbenzamide](/img/structure/B240673.png)